Welcome to the BenchChem Online Store!
molecular formula C9H16O2 B8816109 cis-3-Isobutylcyclobutane carboxylic acid

cis-3-Isobutylcyclobutane carboxylic acid

Cat. No. B8816109
M. Wt: 156.22 g/mol
InChI Key: VNNTXZNXYHHQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08604069B2

Procedure details

3-Isobutyl-1-cyclobutenecarboxylic acid (188 g) and tetrahydrofuran (2000 mL) were mixed. To the mixture was added 5 w/w % rhodium on activated carbon (5.64 g). The resulting mixture was stirred at RT for 7 hr under hydrogen atmosphere (1 atm). The 5 w/w % rhodium on activated carbon was filtered off and the filtrate was concentrated in vacuo to give the title compound (134.06 g) as a crude product.
Name
3-Isobutyl-1-cyclobutenecarboxylic acid
Quantity
188 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:5]1[CH2:8][C:7]([C:9]([OH:11])=[O:10])=[CH:6]1)[CH:2]([CH3:4])[CH3:3]>[Rh].O1CCCC1>[CH2:1]([CH:5]1[CH2:6][CH:7]([C:9]([OH:11])=[O:10])[CH2:8]1)[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
3-Isobutyl-1-cyclobutenecarboxylic acid
Quantity
188 g
Type
reactant
Smiles
C(C(C)C)C1C=C(C1)C(=O)O
Name
Quantity
2000 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at RT for 7 hr under hydrogen atmosphere (1 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C(C)C)C1CC(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 134.06 g
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.